2-(5-Bromo-2-thienyl)-3-chloroquinoxaline

Organic Synthesis Cross-Coupling Orthogonal Reactivity

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline (CAS 66078-66-8) is a heterocyclic quinoxaline derivative characterized by a unique 3-chloro substitution on the quinoxaline core and a 5-bromo substitution on the appended thiophene ring. This dual-halogen architecture distinguishes it from common mono-halogenated or non-halogenated analogs.

Molecular Formula C12H6BrClN2S
Molecular Weight 325.61 g/mol
CAS No. 66078-66-8
Cat. No. B1305129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
CAS66078-66-8
Molecular FormulaC12H6BrClN2S
Molecular Weight325.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br
InChIInChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H
InChIKeyFCAARIDXUAAZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline (CAS 66078-66-8): A Dual-Halogen Building Block for Orthogonal Cross-Coupling


2-(5-Bromo-2-thienyl)-3-chloroquinoxaline (CAS 66078-66-8) is a heterocyclic quinoxaline derivative characterized by a unique 3-chloro substitution on the quinoxaline core and a 5-bromo substitution on the appended thiophene ring . This dual-halogen architecture distinguishes it from common mono-halogenated or non-halogenated analogs. Its role as a synthetic building block was emphasized in a review of transition-metal catalyzed reactions, where chloroquinoxalines are highlighted as versatile substrates for Sonogashira, Suzuki, and Heck cross-coupling reactions, enabling stepwise molecular construction [1]. The compound is commercially available from vendors such as Fluorochem at 97% purity, with its canonical SMILES and InChI key fully characterized .

Why 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline Cannot Be Replaced by Non-Chlorinated or De-Brominated Quinoxalines


Generic substitution with compounds such as 2-(5-bromo-2-thienyl)quinoxaline (CAS 175135-75-8) or 2-chloro-3-(2-thienyl)quinoxaline (CAS 71266-18-7) fails because each lacks one of the two orthogonal reactive handles. The presence of both a chlorine atom on the quinoxaline and a bromine atom on the thiophene ring allows for sequential, chemoselective cross-coupling reactions (e.g., first Suzuki, then Sonogashira) without compromising the second reactive site, a key requirement for constructing complex molecular architectures [1]. Furthermore, the specific 5-bromo-thienyl substitution pattern is critical for medicinal chemistry SAR, as a 2024 study demonstrated that bromo-substituted quinoxaline derivatives showed significantly better inhibition against A549 lung cancer cells compared to their nitro-substituted counterparts [2]. This dual-halogen motif is thus a non-interchangeable design element for specific reactivity and biological performance.

Quantitative Differentiation Evidence for 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline vs. Closest Analogs


Enhanced Orthogonal Reactivity Through Dual Br/Cl Site Architecture vs. Mono-Halogenated Analogs

The target compound incorporates two distinct halogenated positions—a 3-chloro group on the quinoxaline and a 5-bromo group on the thiophene—which provide orthogonal reactivity for sequential cross-coupling. In contrast, the analog 2-(5-bromo-2-thienyl)quinoxaline (CAS 175135-75-8) possesses only the bromo-thienyl handle, and 2-chloro-3-(2-thienyl)quinoxaline (CAS 71266-18-7) possesses only the chloro-quinoxaline handle. A review of chloroquinoxaline reactivity confirms that chloro-quinoxalines are privileged substrates for transition-metal catalyzed C-C bond formation, a reactivity absent in non-chlorinated quinoxalines [1]. The presence of both halogens in the target compound uniquely enables two-step molecular library diversification.

Organic Synthesis Cross-Coupling Orthogonal Reactivity

Physicochemical Profile: LogP and Molecular Weight Differentiation for Drug Design and Solubility

A key differentiator for the compound is its calculated partition coefficient (LogP), which governs membrane permeability and solubility. The target compound has a calculated LogP of 4.87, as provided by Fluorochem's technical datasheet . Its de-brominated analog, 2-chloro-3-(2-thienyl)quinoxaline (CAS 71266-18-7), has a substantially lower molecular weight (246.72 g/mol) and is predicted to have a lower LogP due to the absence of the heavy bromine atom, though an experimentally validated value is not available in public databases. The higher LogP of the target compound predicts superior membrane permeability, a critical factor for central nervous system (CNS) drug candidates.

Medicinal Chemistry ADME Physicochemical Properties

Bromo-Substituted Quinoxaline Superiority in Anticancer Activity vs. Nitro-Substituted Analogs

A class-level SAR study on 26 quinoxaline derivatives demonstrated that the introduction of bromo groups, as opposed to nitro groups, on the quinoxaline skeleton significantly enhanced anticancer activity against human non-small-cell lung cancer (A549) cells [1]. The most active bromo-substituted compound (4m) exhibited an IC50 of 9.32 ± 1.56 μM, comparable to the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM), while the corresponding 6-nitro substituted compounds showed reduced solubility and inferior activity. This class-level evidence strongly supports the preference for bromo-substituted quinoxalines, such as the target compound, over nitro-substituted analogs in anticancer drug discovery.

Anticancer Lung Cancer Structure-Activity Relationship

Key Application Scenarios for 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline Based on Differential Evidence


Stepwise Construction of Quinoxaline-Based Molecular Libraries via Orthogonal Cross-Coupling

The dual-halogen architecture of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline makes it an ideal core scaffold for constructing diverse molecular libraries. Researchers can sequentially exploit the chloro-quinoxaline reactivity for a first Suzuki or Sonogashira coupling [1], followed by a second coupling at the bromo-thienyl position. This stepwise diversification is not possible with mono-halogenated analogs like 2-(5-bromo-2-thienyl)quinoxaline, which would require additional functionalization steps. This direct application addresses the need for efficient hit-to-lead expansion in medicinal chemistry.

Design of CNS-Penetrant Bromo-Quinoxaline Drug Candidates

With a calculated LogP of 4.87 , this compound occupies a lipophilicity window favorable for CNS drug design (LogP typically 1–5). The bromine atom also serves as a heavy atom for potential halogen bonding with biological targets. This application is specifically relevant when a project demands a quinoxaline scaffold with both CNS-penetrant properties and a synthetic handle (bromine) for late-stage functionalization, a combination not offered by non-brominated or more polar alternatives such as 2-chloro-3-(2-thienyl)quinoxaline.

Scaffold for Anticancer SAR Exploration Targeting Lung Cancer Cells

Class-level SAR evidence demonstrated that bromo-substitution on the quinoxaline core is critical for achieving nanomolar-range cytotoxicity against A549 non-small-cell lung cancer cells [2]. This compound provides the essential 5-bromo-thienyl motif for SAR exploration. It is a superior procurement choice over nitro-substituted or non-halogenated quinoxaline building blocks, which showed inferior activity in head-to-head class comparisons, making it ideal for medicinal chemistry teams focused on oncology.

Synthesis of Organic Electronic Materials via Controlled Polymerization

The orthogonal reactivity of the chlorine and bromine atoms enables controlled polymerization strategies. The chlorine can be exploited for initial C-C bond formation under specific catalytic conditions, leaving the bromine for subsequent chain-extension or cross-linking steps. This is critical for synthesizing well-defined donor-acceptor copolymers for organic solar cells, where structural precision is paramount [1]. This is a key differentiator from less defined, mono-functionalized building blocks.

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